molecular formula C11H9ClFNO B11880411 2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide CAS No. 166250-41-5

2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide

Cat. No.: B11880411
CAS No.: 166250-41-5
M. Wt: 225.64 g/mol
InChI Key: ZZYSXQPBWFZFEK-UHFFFAOYSA-N
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Description

(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on an indene ring system, which is conjugated with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions can be employed to introduce the chloro and fluoro substituents onto the indene ring. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction. This can be done by reacting the indene derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-Chloro-2,3-dihydro-1H-inden-1-ylidene)acetamide: Lacks the fluoro substituent.

    (E)-2-(6-Fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide: Lacks the chloro substituent.

    (E)-2-(4-Chloro-6-fluoro-1H-inden-1-ylidene)acetamide: Lacks the dihydro component.

Uniqueness

(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is unique due to the presence of both chloro and fluoro substituents on the indene ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₉H₈ClFNO
  • Molecular Weight : 185.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Several studies have reported its effectiveness against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The compound's mechanism appears to involve the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production in bacterial cells .

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production in macrophages. This activity is critical for conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study demonstrated that this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The research highlighted its superior performance compared to traditional antibiotics like ciprofloxacin in specific contexts .
  • Mechanistic Insights :
    Another research effort focused on elucidating the compound's mechanism of action through molecular docking studies. These studies revealed that the compound binds effectively to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death .
  • Biofilm Inhibition :
    The compound also demonstrated notable antibiofilm activity against Staphylococcus epidermidis and MRSA strains. The Minimum Biofilm Inhibitory Concentration (MBIC) values indicated a strong potential for preventing biofilm formation, which is crucial in treating chronic infections associated with medical devices .

Properties

CAS No.

166250-41-5

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

2-(4-chloro-6-fluoro-2,3-dihydroinden-1-ylidene)acetamide

InChI

InChI=1S/C11H9ClFNO/c12-10-5-7(13)4-9-6(3-11(14)15)1-2-8(9)10/h3-5H,1-2H2,(H2,14,15)

InChI Key

ZZYSXQPBWFZFEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1=CC(=O)N)C=C(C=C2Cl)F

Origin of Product

United States

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